

# The B7 Superfamily: A Comprehensive Guide to Foundational Research for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The B7 superfamily of proteins is a critical collection of transmembrane molecules that play a pivotal role in orchestrating the adaptive immune response. As key regulators of T-cell activation and tolerance, these proteins represent a major focus for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases. This technical guide provides an in-depth overview of the foundational research on the B7 family, detailing its members, their functions, signaling pathways, and the experimental methodologies used to study them.

# The B7 Superfamily: An Overview

The B7 family consists of ligands that, upon binding to their cognate receptors on lymphocytes, deliver either co-stimulatory or co-inhibitory signals, which are crucial for determining the outcome of an immune response.[1] T-cell activation requires two signals: the first is the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC), and the second is a co-stimulatory signal provided by the interaction of B7 family members on antigen-presenting cells (APCs) with their receptors on T-cells.[2][3] This dual-signal requirement is a critical checkpoint to prevent inappropriate or excessive immune responses.



The members of the B7 superfamily can be broadly categorized based on their function as either co-stimulatory, promoting T-cell activation and proliferation, or co-inhibitory, downregulating T-cell responses and inducing tolerance.

# Key Members of the B7 Superfamily and Their Receptors

The B7 superfamily includes several well-characterized members, each with distinct expression patterns and immunological functions.

| B7 Family Member | Alternative Names | Receptor(s)                | Primary Function             |
|------------------|-------------------|----------------------------|------------------------------|
| B7-1             | CD80              | CD28, CTLA-4               | Co-stimulatory/Co-inhibitory |
| B7-2             | CD86              | CD28, CTLA-4               | Co-stimulatory/Co-inhibitory |
| ICOS-L           | B7-H2, CD275      | ICOS                       | Co-stimulatory               |
| PD-L1            | B7-H1, CD274      | PD-1, B7-1 (CD80)          | Co-inhibitory                |
| PD-L2            | B7-DC, CD273      | PD-1                       | Co-inhibitory                |
| B7-H3            | CD276             | TLT-2 (TREML2)             | Co-stimulatory/Co-inhibitory |
| B7-H4            | VTCN1, B7S1, B7x  | Unknown                    | Co-inhibitory                |
| VISTA            | B7-H5, PD-1H      | PSGL-1, VSIG3              | Co-inhibitory                |
| B7-H6            | NCR3LG1           | NKp30                      | Activating (for NK cells)    |
| B7-H7            | HHLA2             | TMIGD2 (CD28H),<br>KIR3DL3 | Co-stimulatory/Co-inhibitory |

# Quantitative Data on B7 Family Interactions and Expression



Understanding the quantitative aspects of B7 family protein interactions and expression is crucial for developing targeted therapies.

# Binding Affinities of B7 Family Members and Their Receptors

The strength of the interaction between B7 ligands and their receptors, measured by the dissociation constant (Kd), dictates the signaling outcome.

| Ligand        | Receptor       | Binding Affinity<br>(Kd)     | Reference |
|---------------|----------------|------------------------------|-----------|
| B7-1 (CD80)   | CTLA-4         | ~12 nM                       | [4]       |
| B7-1 (CD80)   | CD28           | ~200 nM                      | [4]       |
| B7-2 (CD86)   | CTLA-4         | Higher affinity than to CD28 |           |
| B7-H7 (HHLA2) | KIR3DL3        | 48.9 μΜ                      | [5]       |
| B7-H7 (HHLA2) | TMIGD2 (CD28H) | 9 μΜ                         | [5]       |

Note: A comprehensive table of all binding affinities is challenging to compile due to variations in experimental conditions across studies. The values presented here are indicative.

# **Expression of B7 Family Proteins on Immune Cells**

The expression levels of B7 family members vary across different immune cell populations and activation states. Mean Fluorescence Intensity (MFI) from flow cytometry is a common method for quantifying this expression.



| B7 Family<br>Member | Cell Type                                  | Condition                 | Mean<br>Fluorescence<br>Intensity (MFI) | Reference |
|---------------------|--------------------------------------------|---------------------------|-----------------------------------------|-----------|
| В7-Н3               | Monocytes/Macr<br>ophages (Lung<br>Cancer) | Tumor Tissue              | MFI > 5.4 (High<br>Expression)          | [6]       |
| В7-Н3               | Monocytes/Macr<br>ophages (Lung<br>Cancer) | Adjacent Normal<br>Tissue | Lower than in tumor tissue              | [6]       |

Note: MFI values are highly dependent on the specific antibody, fluorochrome, and instrument used, making direct comparisons between studies difficult.

# Quantitative Effects on T-Cell Proliferation and Cytokine Production

The engagement of B7 family members has a direct quantitative impact on T-cell proliferation and the secretion of cytokines.

#### T-Cell Proliferation

| B7 Family Member  | Effect on T-Cell<br>Proliferation       | Quantitative<br>Measure                  | Reference |
|-------------------|-----------------------------------------|------------------------------------------|-----------|
| B7-1 (on T-cells) | Increased proliferation of OT-1 T cells | 3- to 9-fold increase in antitumor titer | [7]       |

#### Cytokine Production



| B7 Family<br>Member | Co-stimulation<br>Condition                                          | Cytokine | Change in<br>Concentration<br>(pg/mL) | Reference |
|---------------------|----------------------------------------------------------------------|----------|---------------------------------------|-----------|
| B7-H1               | Anti-B7-H1 mAb<br>+ SEB on naive<br>T-cells with<br>microglial cells | IL-2     | 1789 ± 310 to<br>2816 ± 776           | [8]       |
| B7-H1               | Anti-B7-H1 mAb<br>+ SEB on naive<br>T-cells with<br>microglial cells | IFN-y    | 1142 ± 400 to<br>2110 ± 196           | [8]       |
| B7-H1               | Anti-B7-H1 mAb<br>+ PPD-specific<br>T-cells with<br>microglial cells | IL-2     | 165 ± 96 to 550<br>± 91               | [8]       |
| B7-H1               | Anti-B7-H1 mAb<br>+ PPD-specific<br>T-cells with<br>microglial cells | IFN-y    | 17,905 ± 1435 to<br>23,054 ± 2880     | [8]       |
| B7-2                | HagB stimulation<br>of CD4+ T-cells<br>from B7-2-/- mice<br>vs. wt   | IL-4     | 82% decrease                          | [9]       |
| B7-2                | HagB stimulation<br>of CD4+ T-cells<br>from B7-2-/- mice<br>vs. wt   | IL-5     | 57% decrease                          | [9]       |
| B7-1                | HagB stimulation<br>of CD4+ T-cells<br>from B7-1-/- mice<br>vs. wt   | IL-4     | 45% decrease                          | [9]       |
| B7-1                | HagB stimulation of CD4+ T-cells                                     | IL-5     | 53% decrease                          | [9]       |



from B7-1-/- mice vs. wt

# Signaling Pathways of the B7 Superfamily

The binding of B7 family ligands to their receptors initiates intracellular signaling cascades that ultimately determine the T-cell's fate.

# B7-1/B7-2:CD28/CTLA-4 Signaling

B7-1 and B7-2 can bind to both the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4. The outcome of this interaction depends on the relative expression levels of these receptors and their binding affinities. CTLA-4 has a significantly higher affinity for B7-1 and B7-2 than CD28.



Click to download full resolution via product page

#### **B7-1/B7-2 Signaling Pathways**

# **ICOS-L:ICOS Signaling**



ICOS-L (B7-H2) interaction with ICOS on activated T-cells provides a potent co-stimulatory signal, particularly important for T follicular helper (Tfh) cell differentiation and function.[10]



Click to download full resolution via product page

#### **ICOS-L:ICOS Signaling Pathway**

# PD-L1/PD-L2:PD-1 Signaling

The PD-1 pathway is a major inhibitory checkpoint that plays a crucial role in maintaining peripheral tolerance and is often exploited by tumors to evade immune surveillance.[11]



Click to download full resolution via product page

#### PD-L1/PD-L2:PD-1 Signaling Pathway

# **B7-H3 Signaling**

The function of B7-H3 is complex and appears to be context-dependent, with both costimulatory and co-inhibitory roles reported. One of its receptors is TLT-2.[12]





Click to download full resolution via product page

#### **Dual Role of B7-H3 Signaling**

## **B7-H4 Signaling**

B7-H4 is a co-inhibitory molecule, though its receptor on T-cells remains to be definitively identified.[13] Its signaling leads to the inhibition of T-cell proliferation and cytokine production. [14]



Click to download full resolution via product page

#### **B7-H4 Signaling Pathway**

# **VISTA (B7-H5) Signaling**

VISTA is a negative checkpoint regulator that can function as both a ligand and a receptor. It can interact with PSGL-1, particularly in acidic environments like the tumor microenvironment. [15][16]





Click to download full resolution via product page

#### **VISTA (B7-H5) Signaling Pathways**

# **B7-H6:NKp30 Signaling**

B7-H6 is primarily expressed on tumor cells and acts as a ligand for the activating receptor NKp30 on Natural Killer (NK) cells, leading to NK cell-mediated cytotoxicity.[17]



Click to download full resolution via product page

#### **B7-H6:NKp30 Signaling Pathway**

# **B7-H7 (HHLA2) Signaling**

B7-H7 has a dual function, interacting with TMIGD2 (CD28H) to provide a co-stimulatory signal and with an unknown receptor to deliver an inhibitory signal.[18][19]





Click to download full resolution via product page

#### **B7-H7 (HHLA2) Signaling Pathways**

# Experimental Protocols Flow Cytometry for B7 Family Protein Expression Analysis

This protocol outlines a general procedure for analyzing the surface expression of B7 family proteins on immune cells.

Workflow Diagram





Click to download full resolution via product page

### **Flow Cytometry Workflow**



#### Methodology

- Cell Preparation: Prepare a single-cell suspension of the immune cells of interest (e.g., peripheral blood mononuclear cells, splenocytes, or cultured cells) in a suitable buffer (e.g., PBS with 2% FBS).
- Fc Receptor Blockade: Incubate the cells with an Fc receptor blocking reagent (e.g., Fc Block) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining: Add a cocktail of fluorescently-labeled monoclonal antibodies specific for the B7 family protein of interest and other cell surface markers to identify the cell population (e.g., CD3 for T-cells, CD19 for B-cells, CD11c for dendritic cells). Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.
- Viability Staining (Optional): Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.
- Data Acquisition: Acquire the samples on a flow cytometer, ensuring appropriate compensation is set to correct for spectral overlap between fluorochromes.
- Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter properties and the expression of cell-specific markers. Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for the B7 family protein.

# T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol describes a common method to assess T-cell proliferation in response to costimulation mediated by B7 family members.

Workflow Diagram





Click to download full resolution via product page

### **T-Cell Proliferation Assay Workflow**



#### Methodology

- T-Cell Isolation and Labeling: Isolate T-cells from peripheral blood or lymphoid tissues. Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-5 μM for 10-15 minutes at 37°C. Quench the labeling reaction with complete culture medium.
- Co-culture Setup: Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs)
  that express the B7 family member of interest. Stimulate the co-culture with a specific
  antigen or a polyclonal T-cell activator (e.g., anti-CD3 antibody).
- Incubation: Incubate the co-culture for 3-5 days to allow for T-cell proliferation.
- Cell Harvesting and Staining: Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to distinguish different T-cell subsets.
- Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the T-cell population of interest. As the T-cells divide, the CFSE dye is equally distributed between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. The proliferation can be quantified by measuring the percentage of cells that have undergone division and calculating a proliferation index.

## Conclusion

The B7 superfamily of proteins represents a complex and finely tuned system for regulating T-cell-mediated immunity. A thorough understanding of the individual members, their binding partners, and their downstream signaling pathways is essential for the rational design of novel immunotherapies. This guide provides a foundational overview of this critical area of research, offering valuable information for scientists and drug development professionals working to harness the power of the immune system to combat disease. The continued exploration of the B7 superfamily will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Complexities of CD28/B7: CTLA-4 costimulatory pathways in autoimmunity and transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD28/B7 costimulation: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Human endogenous retrovirus-H long terminal repeat-associating 2: The next immune checkpoint for antitumour therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of B7-H3 on monocyte/macrophages in tumor microenvironment promotes lung cancer progression by inhibiting apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Microglial Expression of the B7 Family Member B7 Homolog 1 Confers Strong Immune Inhibition: Implications for Immune Responses and Autoimmunity in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of B7 co-stimulation in activation and differentiation of CD4+ and CD8+ T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of B7-H2 to ICOS Delivers a T Cell Co-Stimulatory Signal | Bio-Techne [bio-techne.com]
- 11. dovepress.com [dovepress.com]
- 12. B7 Homolog 4 (B7-H4)-Directed Agents in Oncology Clinical Trials: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 13. B7-H4 Acts as a T Cell Co-inhibitory Receptor | Bio-Techne [bio-techne.com]
- 14. B7-H4 as a potential target for immunotherapy for gynecologic cancers: A closer look -PMC [pmc.ncbi.nlm.nih.gov]
- 15. VISTA is an acidic pH-selective ligand for PSGL-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. HHLA2 and TMIGD2: new immunotherapeutic targets of the B7 and CD28 families -PMC [pmc.ncbi.nlm.nih.gov]



- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The B7 Superfamily: A Comprehensive Guide to Foundational Research for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137672#foundational-research-on-the-b7-family-of-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com